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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular weight and chemical

formula of KOD DNA polymerase, a thermostable enzyme renowned for its high fidelity and

processivity in DNA amplification. This document furnishes detailed information on its

biochemical properties, experimental protocols for molecular weight determination, and its role

in the DNA replication pathway of its native organism, Thermococcus kodakarensis.

Biochemical and Physicochemical Properties
KOD DNA polymerase is a Family B type DNA polymerase originating from the

hyperthermophilic archaeon Thermococcus kodakarensis. The full-length protein, as encoded

by the pol gene, is a large, multi-domain enzyme. However, the native protein contains two

intervening protein sequences, or inteins, which are post-translationally excised to yield the

mature, functional enzyme.[1][2] The recombinant form of KOD DNA polymerase, widely used

in molecular biology applications, corresponds to this mature form.

Molecular Weight
The molecular weight of KOD DNA polymerase has been determined through theoretical

calculations based on its amino acid sequence and through experimental methods such as
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Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Mass

Spectrometry (MS).

Parameter Value Source

Theoretical Molecular Weight

(Full-length, with inteins)
193,405 Da UniProt: P77933

Number of Amino Acids (Full-

length, with inteins)
1671 UniProt: P77933

Theoretical Molecular Weight

(Mature form, inteins excised)
~90,000 Da [3]

Calculated Molecular Weight

(Mature form)
89.97 kDa

Chemical Formula
Due to the complexity and size of proteins, a standard chemical formula is not practically used.

The precise composition of KOD DNA polymerase is defined by its amino acid sequence. The

elemental composition can be calculated from this sequence. The UniProt accession number

for the Thermococcus kodakarensis DNA polymerase is P77933, which provides the definitive

amino acid sequence.

Experimental Protocols for Molecular Weight
Determination
The determination of the molecular weight of KOD DNA polymerase is a crucial step in its

characterization and quality control. The following are detailed methodologies for the most

common experimental approaches.

Sodium Dodecyl Sulfate-Polyacrylamide Gel
Electrophoresis (SDS-PAGE)
SDS-PAGE is a widely used technique to separate proteins based on their molecular weight.
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Objective: To estimate the apparent molecular weight of purified recombinant KOD DNA

polymerase.

Materials:

Purified KOD DNA polymerase sample

Protein molecular weight standards (pre-stained or unstained)

10X Tris-Glycine-SDS running buffer

2X Laemmli sample buffer (with β-mercaptoethanol or DTT)

Precast or hand-cast polyacrylamide gels (e.g., 4-20% gradient or 10% resolving gel)

Coomassie Brilliant Blue R-250 staining solution

Destaining solution (e.g., 40% methanol, 10% acetic acid)

Vertical electrophoresis apparatus and power supply

Heating block or water bath

Procedure:

Sample Preparation:

1. Dilute the purified KOD DNA polymerase to a suitable concentration (e.g., 0.1-1 mg/mL) in

a microcentrifuge tube.

2. Mix the diluted protein sample with an equal volume of 2X Laemmli sample buffer.

3. Heat the sample at 95-100°C for 5-10 minutes to denature the protein.

4. Centrifuge the sample briefly to pellet any insoluble material.

Gel Electrophoresis:

1. Assemble the electrophoresis apparatus with the polyacrylamide gel.
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2. Fill the inner and outer chambers of the apparatus with 1X Tris-Glycine-SDS running

buffer.

3. Load a lane with the protein molecular weight standards.

4. Load the prepared KOD DNA polymerase sample into an adjacent lane.

5. Connect the apparatus to the power supply and run the gel at a constant voltage (e.g.,

100-150V) until the dye front reaches the bottom of the gel.

Staining and Destaining:

1. Carefully remove the gel from the cassette and place it in a container with Coomassie

Brilliant Blue R-250 staining solution.

2. Incubate for at least 1 hour with gentle agitation.

3. Remove the staining solution and add destaining solution.

4. Destain the gel with gentle agitation, changing the destaining solution as needed, until the

protein bands are clearly visible against a clear background.

Data Analysis:

1. Image the stained gel.

2. Measure the migration distance of each protein standard and the KOD DNA polymerase

band from the top of the resolving gel.

3. Create a standard curve by plotting the logarithm of the molecular weight of the standards

against their migration distance.

4. Determine the molecular weight of the KOD DNA polymerase by interpolating its migration

distance on the standard curve.

Mass Spectrometry (MS)
Mass spectrometry provides a more precise determination of the molecular mass of a protein.
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Objective: To accurately determine the molecular mass of purified recombinant KOD DNA

polymerase.

Materials:

Purified KOD DNA polymerase sample

Mass spectrometer (e.g., MALDI-TOF or ESI-QTOF)

Appropriate matrix for MALDI (e.g., sinapinic acid) or solvent system for ESI

Calibration standards for the mass spectrometer

Procedure (General workflow for ESI-MS):

Sample Preparation:

1. The purified KOD DNA polymerase is buffer-exchanged into a volatile buffer system (e.g.,

ammonium acetate or formic acid in water/acetonitrile) to remove non-volatile salts.

2. The protein sample is diluted to a low concentration (e.g., in the picomole to femtomole

range) in the ESI solvent.

Infusion and Ionization:

1. The prepared sample is infused into the electrospray ionization (ESI) source of the mass

spectrometer at a constant flow rate.

2. A high voltage is applied to the infusion needle, causing the sample to form a fine spray of

charged droplets.

3. As the solvent evaporates from the droplets, the protein molecules become multiply

charged ions in the gas phase.

Mass Analysis:

1. The multiply charged protein ions are guided into the mass analyzer (e.g., a time-of-flight

or quadrupole analyzer).
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2. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Data Acquisition and Deconvolution:

1. A mass spectrum is generated, showing a series of peaks corresponding to the different

charge states of the protein.

2. The resulting m/z spectrum is deconvoluted using specialized software to calculate the

accurate molecular mass of the protein.

Role in DNA Replication
In Thermococcus kodakarensis, KOD DNA polymerase (PolB) is a key enzyme in the DNA

replication process. While initially thought to be the primary replicative polymerase, recent

studies suggest that another polymerase, PolD, is essential for genome replication, with PolB

playing a significant, though perhaps not the sole, replicative role. The replication machinery in

T. kodakarensis shares features with both bacterial and eukaryotic systems.

DNA Replication Workflow in Thermococcus
kodakarensis
The following diagram illustrates a simplified workflow of the key stages of DNA replication in

Thermococcus kodakarensis, highlighting the involvement of essential protein complexes.
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DNA Replication Workflow in T. kodakarensis.

This diagram depicts the key protein complexes and their roles in the initiation and elongation

phases of DNA replication in Thermococcus kodakarensis. The process begins with the

recruitment of the MCM helicase by Orc1/Cdc6 proteins to the origin of replication. The GINS

complex associates with MCM to form the active helicase. During elongation, the clamp loader

(RFC) places the PCNA clamp onto the DNA, which in turn tethers the DNA polymerases

(PolB/KOD and PolD) to the template, facilitating processive DNA synthesis. Primase

synthesizes RNA primers to initiate both leading and lagging strand synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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